molecular formula C11H24S2 B8403112 1,1-Bis(ethylsulfanyl)heptane

1,1-Bis(ethylsulfanyl)heptane

Cat. No.: B8403112
M. Wt: 220.4 g/mol
InChI Key: OSLBBMLRPMDGAR-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfanyl)heptane is a sulfur-containing organic compound with the molecular formula C₁₁H₂₄S₂. Its structure consists of a heptane backbone with two ethylsulfanyl (–S–CH₂CH₃) groups attached to the first carbon atom.

Properties

Molecular Formula

C11H24S2

Molecular Weight

220.4 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)heptane

InChI

InChI=1S/C11H24S2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-10H2,1-3H3

InChI Key

OSLBBMLRPMDGAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(SCC)SCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Thioether Functional Groups

Thioether-containing compounds share the –S– linkage but differ in carbon chain length and substituents. Key comparisons include:

1,1-Bis(ethylsulfanyl)ethane
  • Molecular Formula : C₆H₁₄S₂
  • Average Mass : 150.30 g/mol
  • Key Properties : Smaller molecular size and higher volatility compared to the heptane derivative. Used as a synthetic intermediate in organic chemistry .
1,7-Bis(triphenylphosphonio)heptane sulfate
  • Structure : A heptane chain with terminal triphenylphosphonium groups and a sulfate counterion.
  • Relevance : Demonstrates how chain length and functional groups (e.g., phosphonium vs. sulfanyl) influence applications. Phosphonium compounds are often used in catalysis or ionic liquids .

Sulfur-Containing Alkanes with Oxidized Sulfur Groups

Sulfinyl (–SO–) and sulfonyl (–SO₂–) derivatives exhibit distinct reactivity compared to thioethers:

1-(Ethenylsulfinyl)heptane
  • Molecular Formula : C₉H₁₈OS
  • CAS No.: 21961-09-1
  • Key Properties: The sulfinyl group increases polarity and oxidative susceptibility relative to thioethers. Such compounds may serve as monomers in polymer chemistry or reactive intermediates .

Data Table: Comparative Analysis

Compound Name Molecular Formula Average Mass (g/mol) Functional Group Key Applications/Properties
1,1-Bis(ethylsulfanyl)heptane C₁₁H₂₄S₂ 220.43 (calculated) Thioether High hydrophobicity; lubricant potential
1,1-Bis(ethylsulfanyl)ethane C₆H₁₄S₂ 150.30 Thioether Organic synthesis intermediate
1-(Ethenylsulfinyl)heptane C₉H₁₈OS 186.30 Sulfoxide Reactive monomer
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 376.48 Sulfonate Dye intermediate

Key Research Findings

Chain Length Effects: Increasing carbon chain length (e.g., ethane → heptane) enhances hydrophobicity and boiling points, making longer-chain thioethers more suitable for non-polar solvents or lubricants.

Functional Group Reactivity : Thioethers (–S–) are less polar and more stable under reducing conditions compared to sulfoxides (–SO–), which are prone to further oxidation .

Synthetic Utility : Shorter-chain analogs like 1,1-Bis(ethylsulfanyl)ethane are well-documented in organic synthesis, while heptane derivatives may require tailored methods for purification due to higher viscosity .

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